

Technical Guide: Physicochemical Properties of 4-(2,4-Difluorophenoxy)benzoic acid

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Compound of Interest

Compound Name: 4-(2,4-Difluorophenoxy)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of **4-(2,4-Difluorophenoxy)benzoic acid**. Due to the limited availability of experimental data in public databases, this document primarily presents predicted values for key parameters. Additionally, it outlines standardized experimental protocols that can be employed to determine these properties empirically. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who are considering this compound for further investigation.

Chemical Identity

- IUPAC Name: **4-(2,4-Difluorophenoxy)benzoic acid**
- CAS Number: 748183-47-3[1][2]
- Molecular Formula: C₁₃H₈F₂O₃[1][2]
- Molecular Weight: 250.20 g/mol [1]
- Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-(2,4-Difluorophenoxy)benzoic acid**. It is crucial to note that these are computationally derived values and should be confirmed by experimental analysis.

Property	Predicted Value	Data Source
Boiling Point	334.7 ± 42.0 °C	ChemicalBook [2]
Density	1.382 ± 0.06 g/cm ³	ChemicalBook [2]
pKa	4.20 ± 0.10	ChemicalBook [2]
Appearance	White to off-white solid	ChemicalBook [2]

Experimental Data for Related Compounds (for reference):

Compound	Melting Point (°C)	LogP	pKa
4-Fluorobenzoic acid	182-184	2.07 [3]	4.14 [3]
Benzoic acid	121-123 [4]	1.87	4.20

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the key physicochemical properties of organic compounds are provided below. These are general methods and would require optimization for **4-(2,4-Difluorophenoxy)benzoic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow range. Impurities tend to lower and broaden the melting point range. [4] Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a thin-walled capillary tube.

- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. [4]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [5][6]

- Solution Preparation: A known concentration of **4-(2,4-Difluorophenoxy)benzoic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. [6]2. Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. [6]3. Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments. [6]4. Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. [5]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [7][8][9][10]

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate. [8][10]2. Partitioning: A known amount of **4-(2,4-Difluorophenoxy)benzoic acid** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. [7]4. Phase Separation: The two phases are carefully separated.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. [10]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Methodology: Shake-Flask Method [11][12][13][14]

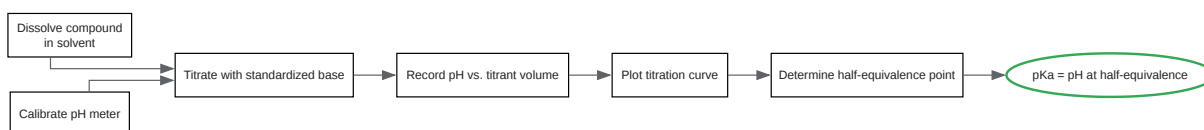
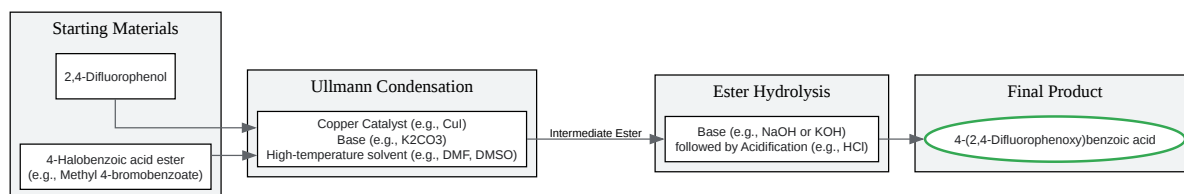
- Equilibration: An excess amount of solid **4-(2,4-Difluorophenoxy)benzoic acid** is added to a known volume of water or a relevant aqueous buffer in a sealed container.
- Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is removed by centrifugation or filtration.
- Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

- Solubility Value: The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Experimental Workflows

General Synthesis Workflow

While a specific, detailed synthesis protocol for **4-(2,4-Difluorophenoxy)benzoic acid** was not found in the public literature, a general synthetic route for phenoxy benzoic acids involves the Ullmann condensation. The following diagram illustrates a plausible workflow for its synthesis.



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